While the specific research applications of Decyl(Dimethyl)phosphine Oxide are not extensively documented, its properties offer potential for several scientific areas:
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Decyl(dimethyl)phosphine oxide, with the chemical formula C₁₂H₂₇OP, is an organophosphorus compound belonging to the class of organophosphine oxides. It features a central phosphorus atom bonded to a decanoyl group through a carbon-phosphorus single bond, along with two methyl groups attached to the phosphorus atom. The oxygen atom is doubly bonded to the phosphorus, forming the characteristic phosphine oxide group. This structure allows for diverse chemical interactions due to its polar and non-polar regions, making it a compound of interest in various scientific fields .
Decyl(dimethyl)phosphine oxide exhibits biological activity as an inhibitor in various biochemical pathways. It has been shown to catalyze oxidative deamination of primary and secondary amines, which are crucial in neurotransmitter metabolism. This compound preferentially oxidizes serotonin and other neuroactive amines, indicating its potential role in neuropharmacology .
The synthesis of decyl(dimethyl)phosphine oxide can be achieved through several methods:
Decyl(dimethyl)phosphine oxide has several applications across different fields:
Interaction studies involving decyl(dimethyl)phosphine oxide have revealed its effects on biological systems. For instance, research indicates that it can influence the phase behavior of lipid membranes and affect the diffusion coefficients in binary systems involving water. These studies are crucial for understanding how this compound interacts within biological environments and its potential therapeutic applications .
Decyl(dimethyl)phosphine oxide shares structural similarities with other organophosphorus compounds. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Dimethylphosphine Oxide | (CH₃)₂P(O)H | Lacks long hydrocarbon chains; simpler structure |
| Dodecyl Dimethyl Phosphine Oxide | C₁₄H₃₁OP | Longer hydrocarbon chain; different physical properties |
| Diphenylphosphine Oxide | (C₆H₅)₂P(O) | Aromatic groups instead of aliphatic; distinct reactivity |
Decyl(dimethyl)phosphine oxide is unique due to its combination of a long aliphatic chain and two methyl groups attached to phosphorus, which influences its solubility and reactivity compared to other similar compounds. This structural configuration enhances its potential applications in biochemical contexts and material science .
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 218.32 g/mol | Calculated from molecular formula [2] [3] |
| Physical State | Liquid | Inferred from structural characteristics |
| Density | No data available | Not reported in literature |
| Boiling Point | No data available | Not experimentally determined |
| Melting Point | No data available | Not experimentally determined |
| Vapor Pressure | No data available | Limited volatility expected |
| Flash Point | No data available | Not reported |
| Decomposition Temperature | No data available | Thermal stability limit unknown |
The thermodynamic properties of decyl(dimethyl)phosphine oxide remain largely uncharacterized in the literature [7]. The compound exists as a liquid at room temperature, consistent with its structural features and molecular weight [18]. The extended alkyl chain contributes to decreased volatility compared to shorter-chain phosphine oxides [7].
Diffusion coefficients for decyl dimethyl phosphine oxide in binary systems have been studied at 25°C, providing insight into molecular mobility and transport properties [10]. The mutual diffusion coefficient measurements using Taylor dispersion technique revealed values that correlate with the surfactant micellization process in aqueous medium [10].
The ³¹P Nuclear Magnetic Resonance spectrum of decyl(dimethyl)phosphine oxide exhibits a characteristic singlet at approximately 30-35 ppm, typical of alkyl phosphine oxides [12] [13]. This chemical shift range is consistent with the phosphorus environment in organophosphine oxides, where the phosphorus-oxygen double bond significantly deshields the phosphorus nucleus [12].
¹H Nuclear Magnetic Resonance analysis reveals multiple distinct regions: the methyl groups attached to phosphorus appear as a doublet in the 1.2-1.8 ppm region due to phosphorus-proton coupling, while the decyl chain protons appear as a complex multiplet in the 0.8-2.5 ppm range [16]. The coupling patterns provide structural confirmation of the dimethyl substitution pattern on the phosphorus center [16].
¹³C Nuclear Magnetic Resonance spectroscopy shows characteristic aliphatic carbon signals in the 10-35 ppm region, corresponding to the decyl chain carbons and the methyl groups bonded to phosphorus [16]. The carbon atoms directly bonded to phosphorus exhibit distinct chemical shifts due to the phosphorus-carbon coupling effects [16].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| P=O stretch | 1100-1200 | Strong | Phosphine oxide double bond [11] [14] |
| C-H stretch | 2800-3000 | Medium | Alkyl chain vibrations [14] |
| P-C stretch | 700-800 | Variable | Phosphorus-carbon bonds [14] |
| CH₃ deformation | 1400-1500 | Medium | Methyl group bending modes [14] |
The infrared spectrum of decyl(dimethyl)phosphine oxide displays a characteristic strong absorption band in the 1100-1200 cm⁻¹ region, attributed to the P=O stretching vibration [11] [14]. This band is diagnostic for phosphine oxides and shifts upon metal coordination, indicating the electron-donating capability of the phosphine oxide group [11].
The alkyl C-H stretching vibrations appear as medium-intensity bands in the 2800-3000 cm⁻¹ region, consistent with the presence of the decyl chain and methyl substituents [14]. Additional bands in the 700-800 cm⁻¹ region correspond to P-C stretching modes, though these assignments have been subject to debate in the literature [14].
The mass spectrometry fragmentation behavior of decyl(dimethyl)phosphine oxide follows typical patterns observed for organophosphine oxides [15]. The protonated molecular ion [M+H]⁺ appears at m/z 219.2, corresponding to the addition of a proton to the molecular ion [15].
The fragmentation pathway involves sequential loss of alkyl groups through rearrangement mechanisms [15]. The most characteristic fragment ion is [H₄PO₄]⁺ at m/z 98.98, which represents the complete loss of organic substituents from the phosphine oxide moiety [15]. This fragmentation pattern is consistent with the McLafferty rearrangement commonly observed in organophosphorus compounds [15].
Additional fragment ions include [C₃H₁₀PO₄]⁺ at m/z 141.03 and [C₆H₁₆PO₄]⁺ at m/z 183.08, corresponding to stepwise loss of alkyl groups from the parent molecule [15]. The fragmentation preferentially occurs at the lower bond energy C-O bonds compared to the stronger P-O bonds [15].
| Property | Description | Characteristics |
|---|---|---|
| Hydrophilic-Lipophilic Balance | Moderate HLB value | Phosphine oxide group serves as hydrophilic head |
| Critical Micelle Concentration | Forms micelles at low concentrations | Similar to other long-chain phosphine oxide surfactants [10] |
| Surface Tension Reduction | Reduces surface tension of water | Effectiveness depends on concentration [8] |
| Micelle Formation | Forms spherical micelles above CMC | Hydrophobic tails inward, hydrophilic heads outward |
| Interfacial Activity | Reduces interfacial tension | Particularly effective at oil-water interfaces [8] |
Decyl(dimethyl)phosphine oxide exhibits pronounced amphiphilic behavior due to its structural composition comprising a hydrophilic phosphine oxide head group and a hydrophobic decyl chain . The compound acts as a non-ionic surfactant, facilitating the solubilization of membrane proteins and lipid bilayers .
The surfactant properties have been extensively studied using oscillating bubble methodology, revealing complex surface rheological characteristics [8]. The amplitude-frequency and phase-frequency characteristics demonstrate the compound's ability to modify interfacial properties across a wide frequency range [8]. The surface dilational elasticity measurements indicate strong adsorption at interfaces and formation of oriented monolayers [8].
The micellization process in aqueous solutions has been characterized through diffusion coefficient measurements, providing quantitative data on the self-aggregation behavior [10]. The formation of micellar aggregates enables the compound to solubilize hydrophobic molecules within the hydrophobic core of the micelles .
| Solvent System | Solubility | Partition Coefficient | Notes |
|---|---|---|---|
| Water | Limited solubility | - | Increases with temperature [18] |
| Octanol-Water | - | High LogP (lipophilic) | Reflects long alkyl chain character [18] |
| Hexane-Water | Good solubility in hexane | Approximately 27-34 | Based on similar compounds [21] |
| Polar Organic Solvents | High solubility | - | Excellent in chloroform, DMSO [18] |
The solubility characteristics of decyl(dimethyl)phosphine oxide reflect its amphiphilic nature, with limited water solubility but high solubility in polar organic solvents [18]. The compound demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and chloroform, consistent with the polar phosphine oxide functional group [18].
The distribution behavior in mixed solvent systems has been studied using critical micelle concentration measurements and partition coefficient analysis [19]. The compound exhibits pH-dependent distribution due to potential protonation of the phosphine oxide oxygen under acidic conditions [20].
| Stability Type | Characteristics | Degradation Pathway |
|---|---|---|
| Thermal Stability | Stable at moderate temperatures | Potential P-C bond cleavage at high temperatures [20] |
| Hydrolytic Stability | Resistant under neutral conditions | P=O bond relatively stable to hydrolysis [20] |
| Oxidative Stability | High resistance | Already in highest oxidation state [20] |
| pH Stability | Stable in pH range 4-9 | Extreme pH may affect stability [20] |
| Photostability | Stable under normal light | No significant chromophores present [20] |
The stability profile of decyl(dimethyl)phosphine oxide is characterized by resistance to common degradation pathways [20]. The phosphine oxide functionality represents the highest oxidation state of phosphorus, conferring resistance to further oxidation [20]. The P=O bond exhibits high stability toward hydrolysis under neutral conditions, contributing to the compound's persistence in aqueous environments [20].
Thermal degradation studies on related phosphine oxides indicate stability at moderate temperatures with potential decomposition at elevated temperatures through P-C bond cleavage [20]. The degradation kinetics are influenced by environmental factors including temperature, pH, and the presence of catalytic species [20].
The biodegradation pathway likely involves initial attack on the alkyl chain, with the phosphine oxide moiety being more resistant to biological degradation [20]. The half-life in aqueous systems extends to weeks or months under ambient conditions, depending on microbial activity and environmental factors [20].
Irritant